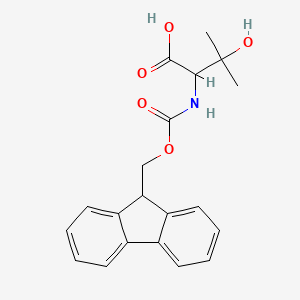

Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid

Overview

Description

Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is a derivative of amino acids modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is easily removable under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Mechanism of Action

Target of Action

The primary target of Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is the amine group of amino acids, amino alcohols, and amino phenols . The compound acts as a protecting group for these amines during peptide synthesis .

Mode of Action

this compound interacts with its targets by forming a carbamate linkage. This is achieved by reacting the amine group with fluorenylmethyloxycarbonyl chloride . The compound serves as a base-labile protecting group, meaning it can be removed under basic conditions . Piperidine is usually preferred for this removal process as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. Specifically, it is used in the solid-phase peptide synthesis (SPPS) method . The use of this compound allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a protecting group in peptide synthesis. The compound is introduced into the system during the synthesis process and is later removed under basic conditions

Result of Action

The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the successful formation of peptide bonds without unwanted side reactions . After its removal, the resulting peptides can exhibit a wide range of biological activities, depending on their specific sequences .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the choice of solvent can significantly affect the self-assembly of Fmoc-protected amino acids . Additionally, the compound’s protective action can be performed in aqueous media under mild and catalyst-free conditions . The reaction has been reported to be chemoselective in the presence of ambident nucleophiles .

Biochemical Analysis

Biochemical Properties

Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is known for its ability to protect the amino group during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the ability of the Fmoc group to form stable complexes with these biomolecules, thereby facilitating the synthesis of peptides with high fidelity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the function of cells by modulating the activity of key signaling molecules and transcription factors. For instance, it can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The Fmoc group facilitates binding interactions with various biomolecules, including enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the compound can inhibit proteases by forming stable complexes with their active sites, thereby preventing substrate access. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it can affect the synthesis and degradation of peptides by interacting with peptidyl transferases and proteases. Additionally, this compound can impact the levels of specific metabolites by altering the activity of enzymes involved in their biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cellular membranes by specific amino acid transporters, facilitating its uptake into cells. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are critical for the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals encoded within its structure. Additionally, post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound within the cell. These factors are critical for the compound’s function and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes and ensure high purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired quality and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted amino acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is widely used in the synthesis of peptides and proteins. Its role as a protecting group for the amino group is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The Fmoc group can be removed under mild conditions, making it suitable for applications where the integrity of the biological molecule needs to be preserved .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its ability to protect the amino group during synthesis ensures that the final peptide product is of high purity and free from side reactions.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including as catalysts in chemical reactions, as components in drug delivery systems, and in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Boc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.

Cbz-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.

Uniqueness

Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to the ease of removal of the Fmoc group under mild conditions, which minimizes the risk of side reactions and degradation of the peptide. This makes it particularly suitable for applications requiring high purity and integrity of the final product.

Biological Activity

Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-AHMB) is a derivative of amino acids that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and exhibits various biological activities due to its structural properties and interactions with biological systems. This article provides an overview of the biological activity of Fmoc-AHMB, including its mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Formula : C₂₀H₂₁NO₅

- CAS Number : 1246172-30-4

- Molecular Weight : 357.39 g/mol

The Fmoc group is known for its stability and ease of removal under mild conditions, making it a preferred choice in solid-phase peptide synthesis (SPPS) .

Fmoc-AHMB primarily functions as a protecting group during peptide synthesis. Its mechanism involves:

- Formation of Carbamate Linkages : The amine group in Fmoc-AHMB reacts with fluorenylmethyloxycarbonyl chloride to form stable carbamate linkages, which protect the amino group from unwanted reactions during synthesis .

- Biochemical Interactions : The compound interacts with various enzymes and proteins, such as peptidyl transferases and proteases. These interactions are crucial for facilitating high-fidelity peptide synthesis .

Biological Activity

Fmoc-AHMB has been shown to influence several biological processes:

1. Cellular Effects

Research indicates that Fmoc-AHMB can modulate cell signaling pathways, gene expression, and cellular metabolism:

- Signal Transduction : It affects the phosphorylation status of proteins involved in signal transduction, which can alter downstream signaling events .

- Gene Regulation : By interacting with transcription factors, Fmoc-AHMB can influence the expression levels of specific genes .

2. Pharmacokinetics

The pharmacokinetics of Fmoc-AHMB are largely determined by its role as a protecting group in peptide synthesis. After synthesis, the Fmoc group is removed under basic conditions, allowing for the release of active peptides into biological systems .

Case Studies

Several studies have explored the biological implications of using Fmoc-AHMB in peptide synthesis:

Study 1: Peptide Synthesis and Biological Activity

A study demonstrated that peptides synthesized using Fmoc-AHMB exhibited enhanced stability and bioactivity compared to those synthesized without protective groups. The peptides showed improved interactions with target proteins, leading to increased efficacy in cellular assays .

Study 2: Enzyme Inhibition

In vitro assays revealed that peptides containing Fmoc-AHMB could inhibit specific proteases by forming stable complexes at their active sites. This inhibition was crucial for developing therapeutic agents targeting protease-related diseases .

Biochemical Pathways

Fmoc-AHMB plays a critical role in the following biochemical pathways:

- Peptide Synthesis Pathway : Utilized extensively in SPPS, allowing for the sequential addition of amino acids to create complex peptides .

- Metabolic Pathways : The compound's interactions with enzymes can influence metabolic pathways associated with amino acid metabolism and protein synthesis.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOMNBRJPAICIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.